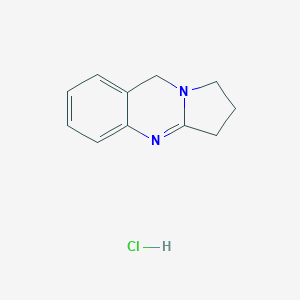

Desoxypeganine hydrochloride

Vue d'ensemble

Description

Desoxypeganine hydrochloride is a naturally occurring alkaloid isolated from the plant Peganum harmala L. It is known for its potent cholinesterase inhibitory activity, making it a compound of interest in various pharmacological studies. This compound has been shown to have significant effects on the nervous system, particularly in enhancing neuromuscular conductivity and increasing sensitivity to acetylcholine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of desoxypeganine hydrochloride involves several steps, starting from the precursor compound deoxyvasicinone. The process includes the reduction of deoxyvasicinone followed by the formation of the hydrochloride salt. The detailed synthetic route involves the use of specific reagents and conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use .

Analyse Des Réactions Chimiques

Types of Reactions: Desoxypeganine hydrochloride undergoes various chemical reactions, including:

Reduction: The reduction process typically involves the addition of hydrogen, leading to the formation of more stable compounds.

Substitution: This reaction involves the replacement of one functional group with another, often altering the compound’s properties and reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while reduction typically results in more stable compounds. Substitution reactions can produce a wide range of derivatives with varying properties .

Applications De Recherche Scientifique

Desoxypeganine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of cholinesterase inhibition and other biochemical processes.

Biology: The compound’s effects on the nervous system make it a valuable tool in neurobiological research.

Medicine: this compound has potential therapeutic applications in treating conditions related to cholinesterase activity, such as Alzheimer’s disease and myasthenia gravis.

Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and other chemical products

Mécanisme D'action

Desoxypeganine hydrochloride exerts its effects primarily through the inhibition of cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the nervous system, enhancing neuromuscular conductivity and sensitivity to acetylcholine. Additionally, this compound acts as a selective inhibitor of monoamine oxidase A, further influencing neurotransmitter levels and activity .

Comparaison Avec Des Composés Similaires

Peganine hydrochloride: Another alkaloid from Peganum harmala L., known for its cholinesterase inhibitory activity.

Galanthamine hydrochloride: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Deoxyvasicinone: A precursor in the synthesis of desoxypeganine hydrochloride, with similar biochemical properties

Uniqueness: this compound is unique in its dual inhibitory activity on cholinesterase and monoamine oxidase A, making it a compound of significant interest in both neurobiological and pharmacological research. Its potent effects on the nervous system and potential therapeutic applications set it apart from other similar compounds .

Activité Biologique

Desoxypeganine hydrochloride (DPH) is an alkaloid compound derived from plants in the Zygophyllaceae family, known for its various biological activities. This article explores the biological activity of DPH, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Profile

- Molecular Formula : C₁₁H₁₂N₂·HCl·2H₂O

- Molecular Weight : 244.7 g/mol

- CAS Number : 61939-05-7

- Melting Point : 255-256 °C

- Solubility : Soluble in water and alcohol; slightly soluble in chloroform; insoluble in acetone.

- Toxicity (LD50) : IPR-MUS LD50: 56 mg/kg; ORL-MUS LD50: 98 mg/kg .

This compound exhibits several mechanisms of action, primarily as an inhibitor of cholinesterases:

- Cholinesterase Inhibition : DPH preferentially inhibits butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which may have implications for neurodegenerative diseases where cholinergic dysfunction is evident .

- Monoamine Oxidase Inhibition : It selectively inhibits monoamine oxidase A (MAO-A), which could be beneficial in treating mood disorders and substance abuse disorders .

Pharmacological Effects

- Alcohol Craving Reduction :

- Potential for Smoking Cessation :

- Neuroprotective Properties :

Table 1: Summary of Biological Activities of this compound

Case Study: Alcohol Consumption in Rats

In a controlled study involving alcohol-preferring Alko alcohol (AA) rats, DPH was administered to assess its impact on ethanol consumption. Results indicated a significant reduction in both the intake and preference for ethanol when compared to control groups, suggesting its potential as a therapeutic agent for alcohol dependence .

Propriétés

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCXMTWSISEJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3CN2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

495-59-0 (Parent) | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50210970 | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669550 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61939-05-7 | |

| Record name | Pyrrolo[2,1-b]quinazoline, 1,2,3,9-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61939-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Desoxypeganine hydrochloride work and what are its effects?

A1: this compound is a potent cholinesterase inhibitor. [] This means it blocks the activity of the enzyme cholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting cholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission. This mechanism of action explains its observed effects, such as reversing neuromuscular blockade induced by diplacine and increasing the sensitivity of muscles to acetylcholine. []

Q2: What is the clinical relevance of this compound's pharmacological activity?

A2: The research indicates that this compound shows promise in treating patients with peripheral nervous system lesions. [] While the specific types of lesions aren't elaborated on in this abstract, its ability to enhance cholinergic transmission suggests potential applications in conditions where impaired nerve-muscle communication is a factor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.